molecular formula C15H13NO5 B12021893 Methyl 3-acetyl-5-(2-furoylamino)benzoate

Methyl 3-acetyl-5-(2-furoylamino)benzoate

Cat. No.: B12021893
M. Wt: 287.27 g/mol
InChI Key: YJSZLHACRQHPOK-UHFFFAOYSA-N
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Description

Methyl 3-acetyl-5-(2-furoylamino)benzoate is a chemical compound with the molecular formula C15H13NO5 and a molecular weight of 287.275 g/mol . This compound is known for its unique structure, which includes a furoylamino group attached to a benzoate ester. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

The preparation of Methyl 3-acetyl-5-(2-furoylamino)benzoate typically involves synthetic organic chemistry techniques. One common method includes the reaction of 3-acetyl-5-amino benzoic acid with furoyl chloride in the presence of a base such as pyridine. The resulting product is then esterified using methanol and a catalyst like sulfuric acid to yield this compound . Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Methyl 3-acetyl-5-(2-furoylamino)benzoate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl 3-acetyl-5-(2-furoylamino)benzoate is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of Methyl 3-acetyl-5-(2-furoylamino)benzoate involves its interaction with specific molecular targets. The furoylamino group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes or receptors, modulating their function and leading to various biological effects .

Comparison with Similar Compounds

Methyl 3-acetyl-5-(2-furoylamino)benzoate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C15H13NO5

Molecular Weight

287.27 g/mol

IUPAC Name

methyl 3-acetyl-5-(furan-2-carbonylamino)benzoate

InChI

InChI=1S/C15H13NO5/c1-9(17)10-6-11(15(19)20-2)8-12(7-10)16-14(18)13-4-3-5-21-13/h3-8H,1-2H3,(H,16,18)

InChI Key

YJSZLHACRQHPOK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC(=C1)NC(=O)C2=CC=CO2)C(=O)OC

Origin of Product

United States

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